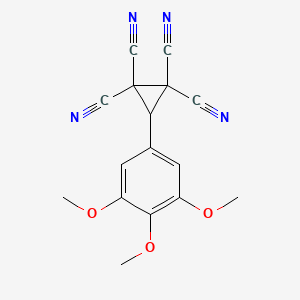![molecular formula C9H8N4OS B4330227 4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4330227.png)
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Overview
Description
4-Aminospiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile is a complex heterocyclic compound It features a spiro-fused structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
The synthesis of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,n-enynes and related reactions can be employed . Transition metal catalysis, such as palladium or nickel catalysts, is often used to facilitate these reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions.
Chemical Reactions Analysis
4-Aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-Aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and neurodegenerative diseases.
Materials Science: Its spiro-fused structure provides interesting properties for developing new materials with specific mechanical or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also act as an antagonist or agonist at various receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile include:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activity.
Spiro-fused barbiturates: These compounds have a spiro-fused structure and are investigated for their potential as antitumor agents.
Cyclopropapyrrolizines: These compounds are structurally related and have shown promise in cancer research.
The uniqueness of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2'-aminospiro[1,3-oxathiolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-4-7-3-8(7,5-11)9(13-6(7)12)14-1-2-15-9/h1-3H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOKVWHZILKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(O1)C3(CC3(C(=N2)N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9A-ETHOXY-3-(4-ETHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE](/img/structure/B4330146.png)

![2-CHLORO-5-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID](/img/structure/B4330191.png)
![2-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE](/img/structure/B4330194.png)
![1-METHYL-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4330201.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE](/img/structure/B4330220.png)

![(5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4330235.png)
![1-CYCLOHEXYL-4-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERAZINE](/img/structure/B4330243.png)
![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4330250.png)
![9,10-DIMETHOXY-2-[(4-METHYLPHENYL)SULFANYL]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE](/img/structure/B4330258.png)
